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Compound of Interest |

Compound Name: 7-Oxooctanoyl chloride
CAS No.: 56721-52-9
Cat. No.: B1397752
- 7

Part 1: Executive Summary & Chemical Identity

7-Oxooctanoyl chloride (also known as 7-keto-octanoyl chloride) is a critical bifunctional
linker used in the synthesis of PROTACS, lipid conjugates, and functionalized biomaterials. It
features a reactive acyl chloride terminus for amide/ester bond formation and a distal ketone
moiety for subsequent bioorthogonal conjugation (e.g., oxime ligation).

Due to the high reactivity of the acyl chloride group, direct chromatographic analysis is prone to
artifacts (hydrolysis).[1] This guide establishes a Derivatization-First Strategy as the gold
standard for quality control, ensuring data integrity and reproducibility.

Chemical Profile[2][3][4][5][6][7][8][9][10]
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Property Specification

Compound Name 7-Oxooctanoyl chloride

CAS Number 56721-52-9

Molecular Formula CsH13ClO2

Molecular Weight 176.64 g/mol

Appearance Colorless to pale yellow liquid

-20°C, under Argon/Nitrogen (Strictly
Storage
Anhydrous)

Kev Reactivit Hydrolyzes rapidly to 7-Oxooctanoic acid (CAS
ey Reactivi
Y Y 14112-98-2) upon exposure to moisture.

Part 2: Analytical Strategy & Workflow

The direct analysis of acyl chlorides via reverse-phase HPLC (RP-HPLC) is scientifically flawed
because the aqueous mobile phase causes on-column hydrolysis, leading to variable
quantification of the parent acid rather than the active chloride.

The Validated Protocol:

e Quench: Immediate reaction with anhydrous methanol (MeOH) to form the stable Methyl 7-
oxooctanoate.

e Analyze: Characterize the methyl ester surrogate by LC-MS and NMR.

o Back-Calculate: Purity of the ester corresponds directly to the active acyl chloride content.

Workflow Visualization
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Figure 1: Analytical workflow emphasizing the derivatization strategy to prevent hydrolysis
artifacts.

Part 3: Spectroscopic Data
Nuclear Magnetic Resonance (NMR)[2][5][11]

NMR analysis should be performed in CDCls. The diagnostic shift distinguishing the chloride
from the acid or ester is the triplet signal of the

-methylene protons (C2).

Predicted & Literature-Correlated Shifts (*H NMR, 400 MHz,
CDCI3)

(ppm) - (ppm) -
(ppm) - Methvl Acid
Position Proton Type  chioride ethy = Multiplicity
. Ester (Hydrolyzed
(Active) L
(Derivative) )
Triplet (
Cc2 2.88 2.30 2.34
Hz)
C6 2.44 2.42 2.45 Triplet
C8 2.13 2.12 2.14 Singlet
C3-C5 (Chain) 1.30-1.70 1.30-1.65 1.30-1.65 Multiplet
OMe N/A 3.66 N/A Singlet
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Interpretation Guide:

e Purity Check: Integration of the triplet at 2.88 ppm (Chloride) vs. 2.34 ppm (Acid) allows for
calculation of the % hydrolysis in the raw material.

« ldentity Confirmation: The singlet at ~2.13 ppm confirms the presence of the methyl ketone
(7-oxo group).

Mass Spectrometry (LC-MS)

Direct injection of the acid chloride will yield the mass of the acid (MW 158.2) due to hydrolysis
in the mobile phase. The methyl ester derivative (MW 172.2) is the required analyte for
accurate mass confirmation.

 lonization Mode: ESI Positive (+)

o Target Analyte: Methyl 7-oxooctanoate

Observed lon

Species Formula Monoisotopic Mass

(ESI+)

173.1 [M+H]*, 195.1
Methyl Ester CoH1603 172.11

[M+Na]*
Acid (Impurity) CsH1403 158.09 159.1 [M+H]*

Part 4: Chromatographic Methods (UPLC/HPLC)
Method A: UPLC-MS (Rapid QC)

This method is designed for the analysis of the methyl ester derivative.

System: Waters Acquity UPLC or Agilent 1290 Infinity

Column: ACQUITY UPLC BEH C18, 1.7 pm, 2.1 x 50 mm

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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e Flow Rate: 0.6 mL/min
e Column Temp: 40°C
e Detection: UV 210 nm (carbonyl absorption) & MS (ESI+)

Gradient Table:

Time (min) %A %B Curve
0.00 95 5 Initial
0.50 95 5 Hold
3.00 5 95 Linear
4.00 5 95 Hold

| 4.10 | 95 | 5 | Re-equilibrate |

Experimental Protocol: Derivatization for QC

o Preparation: Weigh 10 mg of 7-Oxooctanoyl chloride into a dry 1.5 mL HPLC vial.

e Quench: Add 1.0 mL of anhydrous methanol. Cap immediately and vortex for 30 seconds.

e Incubation: Let stand at room temperature for 5 minutes. (Reaction is instantaneous and
exothermic).

e Dilution: Dilute 10 pL of the reaction mixture into 990 pL of 50:50 Water:MeCN for injection.

Part 5: Synthesis & Pathway Context

Understanding the synthesis ensures awareness of potential impurities, such as unreacted 7-
oxooctanoic acid or chlorinated byproducts.
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Figure 2: Synthesis pathway from the parent acid. Incomplete conversion results in residual
acid impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization &
Analysis of 7-Oxooctanoyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1397752#spectroscopic-data-for-7-oxooctanoyl-
chloride-nmr-hplc-lc-ms-uplc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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